Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique thiophene ring structure, which is substituted with ethoxycarbonyl and acetylamino groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative with ethoxycarbonyl and acetylamino groups under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized thiophene compounds .
Scientific Research Applications
Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethoxycarbonyl-acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester
- 4-(2-Ethoxycarbonyl-acetyl)-piperidine-1-carboxylic acid tert butyl ester
Uniqueness
Compared to similar compounds, Ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate stands out due to its unique thiophene ring structure and specific functional groups.
Properties
Molecular Formula |
C13H17NO5S |
---|---|
Molecular Weight |
299.34 g/mol |
IUPAC Name |
ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H17NO5S/c1-4-18-10(16)6-9(15)14-12-11(8(3)7-20-12)13(17)19-5-2/h7H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
DFNSSEKQONZPCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=C(C(=CS1)C)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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